HIV-1 Nef-IN-1

描述

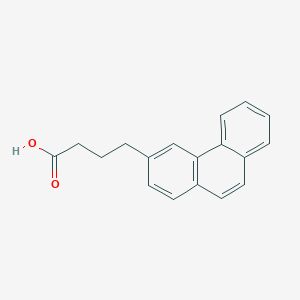

Structure

3D Structure

属性

IUPAC Name |

4-phenanthren-3-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c19-18(20)7-3-4-13-8-9-15-11-10-14-5-1-2-6-16(14)17(15)12-13/h1-2,5-6,8-12H,3-4,7H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIVWTWKIQOBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160129 | |

| Record name | 4-(3-Phenanthryl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13728-56-8 | |

| Record name | 4-(3-Phenanthryl)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013728568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenanthrenebutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-Phenanthryl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Arsenal: A Technical Guide to the Discovery and Development of HIV-1 Nef Inhibitors

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Forefront of HIV-1 Nef Inhibitor Discovery. This whitepaper provides an in-depth analysis of the strategies and methodologies employed in the identification and advancement of inhibitors targeting the HIV-1 accessory protein Nef, a critical factor in viral pathogenesis and immune evasion. This document offers a structured overview of quantitative inhibitor data, detailed experimental protocols, and visual representations of the complex signaling pathways governed by Nef.

Introduction: Targeting Nef's Multifaceted Role in HIV-1 Pathogenesis

The Human Immunodeficiency Virus type 1 (HIV-1) Nef protein is a 27-35 kDa myristoylated protein that, despite lacking enzymatic activity, plays a pivotal role in AIDS progression.[1] It manipulates host cellular machinery to enhance viral replication, facilitate immune evasion, and establish a persistent infection.[1][2] Nef achieves this by interacting with a multitude of host cell proteins, thereby disrupting normal cellular processes. Its critical role in vivo makes it an attractive, albeit challenging, target for novel antiretroviral therapies.[2] This guide delves into the core aspects of discovering and developing small molecule inhibitors that can counteract the multifaceted functions of Nef.

Quantitative Analysis of HIV-1 Nef Inhibitors

The discovery of potent and specific HIV-1 Nef inhibitors is a key objective in the development of new therapeutic strategies. Over the years, several classes of compounds have been identified and optimized. The following tables summarize the quantitative data for prominent Nef inhibitors, providing a comparative overview of their binding affinities and antiviral activities.

Table 1: Binding Affinities of Selected HIV-1 Nef Inhibitors

| Compound Class | Compound | Assay | Target | K D (Binding Affinity) | Reference |

| Hydroxypyrazole | B9 | Surface Plasmon Resonance (SPR) | Recombinant Nef | ~80 nM | [2] |

| FC-8052 | Surface Plasmon Resonance (SPR) | Recombinant Nef | ~10 pM | ||

| FC-7976 | Surface Plasmon Resonance (SPR) | Recombinant Nef | 0.1 nM | ||

| Isothiazolone | SRI-37264 | Surface Plasmon Resonance (SPR) | Recombinant Nef | 162 nM | |

| Other | DLC27 | Nuclear Magnetic Resonance (NMR) | Recombinant Nef | ~1.0 µM |

Table 2: Antiviral Activity of Selected HIV-1 Nef Inhibitors

| Compound Class | Compound | Assay Type | Cell Line/System | Endpoint | IC 50 /EC 50 | Reference |

| Hydroxypyrazole | B9 | HIV-1 Replication | T-cell lines | Nef-dependent replication | Triple-digit nM | |

| FC-8052 | HIV-1 Replication | PBMCs | Nef-dependent replication | Sub-nM | ||

| FC-7976 | HIV-1 Replication | PBMCs | HIV-1 replication | 0.7 µM | ||

| Isothiazolone | SRI-37264 | HIV-1 Infectivity | TZM-bl cells | Nef-dependent infectivity | 320 nM | |

| Other | DLC27-14 | MALDI-TOF | In vitro | Nef destabilization | ~16 µM | |

| 2c | HIV-1 Infectivity | Cell-based | Nef-dependent infectivity | Not specified |

Core Experimental Protocols

The identification and characterization of HIV-1 Nef inhibitors rely on a series of robust biochemical and cell-based assays. This section provides detailed methodologies for key experiments cited in the field.

Nef-Hck Coupled In Vitro Kinase Assay

This biochemical assay is designed to identify inhibitors that block the Nef-dependent activation of Src-family kinases, such as Hck.

Principle: Recombinant, inactive Hck is incubated with recombinant Nef, which leads to the allosteric activation of Hck's kinase activity. The phosphorylation of a synthetic peptide substrate is then measured, typically using a fluorescence resonance energy transfer (FRET)-based system.

Detailed Protocol:

-

Reagents and Buffers:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Recombinant, purified inactive human Hck and HIV-1 SF2 Nef.

-

ATP solution.

-

FRET-based tyrosine kinase peptide substrate (e.g., Tyr2 peptide).

-

Development reagents for the FRET assay.

-

-

Assay Procedure:

-

In a 384-well plate, incubate Hck (e.g., 20 ng) with a molar excess of Nef (e.g., 5- to 10-fold) in kinase buffer for 5 minutes at room temperature.

-

Add the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP (e.g., 50 µM final concentration) and the Tyr2 peptide substrate (e.g., 2 µM final concentration).

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and measure the FRET signal according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of substrate phosphorylation and determine the IC₅₀ values for the test compounds.

-

Surface Plasmon Resonance (SPR) for Nef-Inhibitor Binding Analysis

SPR is a label-free technique used to measure the binding kinetics and affinity of inhibitors to Nef in real-time.

Principle: Recombinant Nef is immobilized on a sensor chip. The test compound is flowed over the surface, and the change in the refractive index at the surface, which is proportional to the mass of the bound compound, is measured.

Detailed Protocol:

-

Immobilization of Nef:

-

Activate the surface of a carboxymethylated dextran sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject a solution of recombinant Nef (e.g., 20-50 µg/mL in a low pH buffer like 10 mM sodium acetate, pH 4.5) over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

-

Binding Analysis:

-

Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.

-

Inject the test compound at various concentrations over the Nef-immobilized surface.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections with a pulse of a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration solution).

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K D).

-

Nef-Dependent HIV-1 Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay assesses the ability of a compound to inhibit HIV-1 replication in a more physiologically relevant primary cell model.

Principle: Human PBMCs are stimulated, infected with either wild-type (Nef-positive) or Nef-deleted HIV-1, and cultured in the presence of the test compound. Viral replication is monitored over time by measuring the amount of p24 capsid protein in the culture supernatant.

Detailed Protocol:

-

PBMC Isolation and Stimulation:

-

Isolate PBMCs from the blood of healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation.

-

Stimulate the PBMCs with phytohemagglutinin (PHA-P) at a concentration of 5 µg/mL in RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and antibiotics for 2-3 days.

-

After stimulation, wash the cells and culture them in a medium containing interleukin-2 (IL-2).

-

-

Infection and Treatment:

-

Infect the stimulated PBMCs with a known amount of wild-type or Nef-deleted HIV-1 stock.

-

After infection, wash the cells to remove the viral inoculum and resuspend them in fresh IL-2 containing medium.

-

Plate the infected cells in a 96-well plate and add the test compound at various concentrations.

-

-

Quantification of Viral Replication:

-

Collect culture supernatants at different time points post-infection (e.g., days 3, 5, and 7).

-

Quantify the concentration of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit.

-

-

Data Analysis:

-

Plot the p24 concentration over time for each compound concentration and determine the IC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%.

-

Visualizing Nef's Intracellular Machinations

To better understand the complex interplay between Nef and the host cell, the following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.

HIV-1 Nef Signaling Pathways

Caption: HIV-1 Nef signaling pathways leading to T-cell activation and receptor downregulation.

Experimental Workflow for Nef Inhibitor Screening

Caption: A typical workflow for the discovery and development of HIV-1 Nef inhibitors.

Conclusion and Future Directions

The development of small molecule inhibitors targeting HIV-1 Nef represents a promising avenue for novel antiretroviral therapies. By disrupting Nef's ability to manipulate host cell signaling and trafficking pathways, these inhibitors have the potential to not only suppress viral replication but also to restore the host's immune response against infected cells. The data and protocols presented in this guide offer a valuable resource for researchers in the field. Future efforts will likely focus on improving the potency, selectivity, and pharmacokinetic properties of existing inhibitor scaffolds, as well as exploring new strategies to target the diverse protein-protein interactions mediated by Nef. The ultimate goal is to develop clinically effective Nef inhibitors that can be integrated into curative HIV-1 treatment regimens.

References

The Architect of Pathogenesis: A Technical Guide to the Multifaceted Role of HIV-1 Nef

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Human Immunodeficiency Virus type 1 (HIV-1) Nef protein is a small, myristoylated accessory protein that, despite its lack of enzymatic activity, is a critical determinant of viral pathogenesis and the progression to Acquired Immunodeficiency Syndrome (AIDS).[1][2] Nef orchestrates a profound remodeling of the host cell environment to favor viral replication, dissemination, and evasion of the host immune response. It achieves this by commandeering host cell trafficking and signaling pathways through a complex network of protein-protein interactions. This technical guide provides an in-depth examination of the core functions of HIV-1 Nef in viral pathogenesis, presenting quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways it manipulates. Understanding the intricate mechanisms of Nef's actions is paramount for the development of novel therapeutic strategies aimed at disrupting its function and, consequently, mitigating HIV-1 pathogenicity.

Immune Evasion: Nef's Cloaking Device

A hallmark of HIV-1 Nef is its ability to orchestrate the downregulation of key cell surface receptors, effectively rendering infected cells invisible to the host's immune surveillance. The two most critical targets of this function are the CD4 receptor and the Major Histocompatibility Complex class I (MHC-I) molecules.

Downregulation of CD4

The downregulation of CD4 by Nef is a crucial step in the viral lifecycle. It prevents superinfection of the host cell and avoids the trapping of newly budded virions by binding to the viral envelope glycoprotein (Env) on the cell surface.[3][4] Nef accomplishes this by hijacking the cellular endocytic machinery, specifically the clathrin-adaptor protein complex 2 (AP2).[5] Nef acts as a bridge, connecting the cytoplasmic tail of CD4 to AP2, thereby promoting its internalization and subsequent degradation in lysosomes.

Downregulation of MHC-I

To evade recognition and elimination by cytotoxic T lymphocytes (CTLs), Nef downregulates the surface expression of MHC-I molecules, which are responsible for presenting viral antigens. This process is more complex than CD4 downregulation and involves the rerouting of MHC-I from the trans-Golgi network (TGN) to lysosomes for degradation. This pathway is dependent on the clathrin adaptor protein 1 (AP-1) and involves a signaling cascade that includes Phosphoinositide 3-kinase (PI3K) and the small GTPase ARF6. Nef, in concert with host proteins like PACS-2, initiates a signaling cascade that leads to the internalization and sequestration of MHC-I.

Table 1: Quantitative Effects of HIV-1 Nef on Cell Surface Receptor Downregulation

| Receptor | Cell Type | Method of Quantification | Fold Downregulation / Percent Reduction | Reference(s) |

| CD4 | CEM T cells | Flow Cytometry (MFI) | ~4.5-fold more CD4-negative infected cells | |

| CD4 | HeLa-CD4 cells | Flow Cytometry | Significant reduction in surface CD4 | |

| MHC-I (HLA-A2) | CEM T cells | Flow Cytometry (MFI) | Varies by Nef mutant, WT shows significant reduction | |

| MHC-I | Primary T cells | Not specified | 10- to 20-fold higher in asymptomatic individuals vs. AIDS patients |

Enhancement of Viral Infectivity and Replication

Nef plays a significant role in augmenting the intrinsic infectivity of HIV-1 virions and promoting robust viral replication in host cells. Nef-deficient viruses exhibit a marked reduction in their ability to establish and maintain high viral loads in vivo.

Increased Virion Infectivity

The presence of Nef in the virus-producing cell leads to the generation of progeny virions that are significantly more infectious in a subsequent round of infection. This enhancement is a post-entry event and is thought to involve the counteraction of host restriction factors, such as SERINC5, which would otherwise be incorporated into the virion and impair its infectivity. The effect of Nef on infectivity can be substantial, with reports of a 4- to 40-fold increase.

Promotion of Viral Replication

Nef stimulates viral replication, particularly in primary T-cells and macrophages. This is achieved, in part, by creating a cellular environment that is more conducive to viral gene expression and particle production. Nef's modulation of T-cell activation pathways is a key contributor to this effect.

Table 2: Quantitative Impact of HIV-1 Nef on Viral Infectivity and Replication

| Parameter | Cell Type | Method of Quantification | Fold Increase / Effect | Reference(s) |

| Virion Infectivity | Single-cycle infection assays | Luciferase Reporter Assay | 4- to 40-fold increase | |

| Viral Replication | Primary CD4+ T cells | p24 ELISA | 6-fold higher p24 levels at 5 and 7 days post-infection | |

| Viral Replication | Primary T-cells/macrophages | p24 ELISA | Enhanced replication kinetics |

Modulation of T-Cell Signaling

Nef intricately manipulates the signaling pathways of infected T-cells to create an optimal environment for viral replication and to protect the infected cell from apoptosis. It can both enhance and inhibit aspects of T-cell receptor (TCR) signaling, demonstrating its nuanced control over the host cell.

Activation of Src-family and Tec-family Kinases

Nef interacts with and activates specific members of the Src-family kinases (SFKs), such as Hck and Lck, and Tec-family kinases. This interaction is crucial for many of Nef's downstream effects, including the modulation of the actin cytoskeleton and the enhancement of viral replication. The activation of these kinases by Nef can lead to a state of partial T-cell activation, which is highly favorable for HIV-1 transcription and replication.

Upregulation of Activation Markers and Cytokine Production

Expression of Nef leads to the upregulation of early T-cell activation markers such as CD69 and the checkpoint receptor Tim-3. Furthermore, Nef can enhance the production of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which can further promote T-cell activation and create a more permissive environment for viral spread.

Table 3: Quantitative Effects of HIV-1 Nef on T-Cell Activation

| Parameter | Cell Type | Method of Quantification | Effect | Reference(s) |

| CD69 Expression | Primary resting CD4+ T cells | Flow Cytometry | Increased expression | |

| Tim-3 Expression | Infected CD4+ T cells | Flow Cytometry (MFI) | >2-fold increase | |

| IL-2 Production | Human T cell line | ELISA | Marked increase upon activation | |

| IFN-γ Production | Purified CD4+ T cells | Intracellular Staining (Flow Cytometry) | >2-fold increase in IFN-γ producing cells |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Nef-Host Protein Interactions

This protocol outlines the general steps for identifying host proteins that interact with HIV-1 Nef.

-

Cell Lysis:

-

Culture cells expressing HIV-1 Nef (e.g., transfected 293T cells or infected T-cell lines).

-

Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

-

-

Pre-clearing the Lysate:

-

Add protein A/G-agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding to the beads.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add a primary antibody specific for HIV-1 Nef to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against suspected interacting host proteins.

-

Flow Cytometry for Measuring Nef-Mediated CD4 Downregulation

This protocol describes the methodology to quantify the reduction of cell surface CD4 expression by Nef.

-

Cell Preparation:

-

Infect or transfect target cells (e.g., CEM T-cells) with constructs expressing both HIV-1 Nef and a reporter gene (e.g., GFP) or a control vector.

-

Culture the cells for 24-48 hours to allow for protein expression.

-

-

Antibody Staining:

-

Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).

-

Resuspend the cells in FACS buffer containing a fluorescently-conjugated anti-CD4 antibody (e.g., anti-CD4-APC).

-

Incubate on ice for 30 minutes in the dark.

-

-

Washing and Fixation:

-

Wash the cells twice with FACS buffer to remove unbound antibody.

-

Resuspend the cells in a fixation buffer (e.g., 1-2% paraformaldehyde in PBS).

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the live cell population based on forward and side scatter.

-

Gate on the transfected/infected cells based on GFP expression.

-

Analyze the mean fluorescence intensity (MFI) of CD4 staining in the GFP-positive population compared to the control.

-

Downregulation can be expressed as a percentage reduction in MFI or as a fold change.

-

Luciferase Reporter Assay for Quantifying Viral Infectivity

This assay measures the infectivity of viral particles produced in the presence or absence of Nef.

-

Production of Viral Stocks:

-

Co-transfect producer cells (e.g., 293T) with an HIV-1 proviral plasmid (either Nef-positive or Nef-deficient) and a plasmid encoding a reporter gene like luciferase.

-

Harvest the viral supernatant 48-72 hours post-transfection and clarify by centrifugation and filtration.

-

Quantify the amount of virus in the supernatant (e.g., by p24 ELISA).

-

-

Infection of Target Cells:

-

Seed target cells (e.g., TZM-bl cells, which contain an LTR-driven luciferase reporter cassette) in a 96-well plate.

-

Infect the target cells with equal amounts of Nef-positive and Nef-deficient viruses (normalized by p24 content).

-

-

Luciferase Assay:

-

After 48-72 hours of infection, lyse the cells using a luciferase lysis buffer.

-

Add a luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the relative light units (RLU) for each condition.

-

The infectivity enhancement by Nef is determined by the ratio of RLUs from cells infected with Nef-positive virus to those infected with Nef-deficient virus.

-

Visualizing Nef's Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows involving HIV-1 Nef.

Signaling Pathway: Nef-Mediated MHC-I Downregulation

Caption: Nef-mediated downregulation of MHC-I via AP-1 and ARF6.

Signaling Pathway: Nef-Mediated Activation of Src-Family Kinases

Caption: Nef activates Src-family kinases by disrupting autoinhibition.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation of Nef and its binding partners.

Conclusion and Future Directions

HIV-1 Nef is a master manipulator of the host cell, employing a diverse array of strategies to promote viral pathogenesis. Its ability to subvert the immune system, enhance viral infectivity, and modulate T-cell signaling underscores its importance as a virulence factor. The quantitative data and experimental methodologies presented in this guide provide a framework for researchers to further investigate the intricate functions of Nef. A deeper understanding of the molecular details of Nef's interactions with host proteins will be instrumental in the design and development of novel antiretroviral therapies that specifically target this key pathogenic protein. Inhibiting Nef function holds the promise of not only suppressing viral replication but also restoring the host's ability to recognize and eliminate infected cells, a critical step towards a functional cure for HIV-1.

References

HIV-1 Nef: A Novel Therapeutic Target for Antiretroviral Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Human Immunodeficiency Virus Type 1 (HIV-1) Nef protein is a critical accessory factor that plays a multifaceted role in viral pathogenesis and the establishment of persistent infection. Unlike conventional antiretroviral targets, which are primarily viral enzymes, Nef functions by hijacking host cellular pathways to enhance viral replication, facilitate immune evasion, and increase virion infectivity. Its non-enzymatic nature and reliance on protein-protein interactions have historically presented challenges for therapeutic intervention. However, recent advancements in our understanding of Nef's structure and its interplay with host factors have illuminated novel strategies for the development of targeted inhibitors. This whitepaper provides a comprehensive technical overview of HIV-1 Nef as a therapeutic target, summarizing key quantitative data on Nef inhibitors, detailing essential experimental protocols for their evaluation, and visualizing the complex signaling pathways orchestrated by this viral protein. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative anti-HIV therapies.

Introduction: The Pivotal Role of Nef in HIV-1 Pathogenesis

The HIV-1 Nef protein, a myristoylated accessory protein of approximately 27-34 kDa, is expressed early and abundantly throughout the viral lifecycle.[1] Despite its initial designation as a "negative factor," subsequent research has unequivocally established its essential role in promoting high viral loads and disease progression to Acquired Immunodeficiency Syndrome (AIDS).[1][2] Individuals infected with Nef-defective HIV-1 strains often exhibit long-term non-progression, underscoring the significance of this protein in vivo.[1]

Nef's pathogenic functions are diverse and include:

-

Immune Evasion: Nef downregulates cell surface expression of critical immune molecules, most notably Major Histocompatibility Complex Class I (MHC-I) and CD4.[1] The downregulation of MHC-I allows infected cells to evade recognition and elimination by cytotoxic T lymphocytes (CTLs), a key component of the adaptive immune response. CD4 downregulation prevents superinfection of already infected cells and may reduce the exposure of viral envelope glycoproteins on the cell surface, thereby shielding infected cells from antibody-dependent cellular cytotoxicity (ADCC).

-

Enhancement of Viral Infectivity and Replication: Nef significantly enhances the intrinsic infectivity of progeny virions. One mechanism for this is the counteraction of the host restriction factor SERINC5, a multipass transmembrane protein that would otherwise be incorporated into new virions and impair their ability to fuse with target cells. Nef achieves this by downregulating SERINC5 from the cell surface via an AP-2-dependent pathway.

-

Modulation of Host Cell Signaling: Nef interacts with and activates various host cell signaling proteins, including members of the Src-family kinases (e.g., Hck, Lyn) and Tec-family kinases. This manipulation of cellular signaling pathways can create a more favorable environment for viral replication.

Given its central role in HIV-1 pathogenesis, targeting Nef presents a promising therapeutic strategy that could complement existing antiretroviral regimens. A successful Nef inhibitor could potentially restore immune surveillance, reduce viral infectivity, and suppress viral replication.

Quantitative Data on HIV-1 Nef Inhibitors

The development of small molecule inhibitors targeting HIV-1 Nef has gained significant momentum. A notable class of these inhibitors is based on a hydroxypyrazole scaffold, with the lead compound being B9 . Medicinal chemistry efforts have led to the development of more potent analogs with improved pharmacological properties. The following tables summarize key quantitative data for B9 and its derivatives, providing a comparative overview of their efficacy.

| Compound | Binding Affinity (KD) to Nef | Cell-based HIV-1 Replication Inhibition (IC50) | Cell Lines | Reference(s) |

| B9 | ~80 nM | Triple-digit nM range | Two different cell lines | |

| FC-8052 | ~10 pM | Sub-nM range | Peripheral Blood Mononuclear Cells (PBMCs) | |

| FC-7976 | 0.1 nM | 0.7 µM | Peripheral Blood Mononuclear Cells (PBMCs) | |

| DLC27 | ~1.0 µM (NMR) | - | - | |

| SRI-35789 | 1.7 µM (SF2 Nef), 1.6 µM (SIVmac239 Nef) | 4.0 µM | Primary Macrophages | - |

| SRI-37264 | 162 nM | 320 nM (Infectivity assay) | TZM-bl cells | - |

Table 1: Binding Affinities and Antiviral Potencies of Selected HIV-1 Nef Inhibitors. This table provides a summary of the dissociation constants (KD) and 50% inhibitory concentrations (IC50) for key Nef inhibitors, highlighting their direct interaction with Nef and their ability to suppress viral replication in different cellular contexts.

Key Experimental Protocols for Studying Nef Function and Inhibition

The evaluation of potential Nef inhibitors requires a robust set of experimental assays that can probe the various functions of the protein. This section provides detailed methodologies for several key experiments.

Nef-Dependent Hck Kinase Activation Assay

This in vitro assay is a cornerstone for high-throughput screening of Nef inhibitors, as it couples Nef's function to a measurable enzymatic activity.

Principle: Nef binds to the SH3 domain of the Src-family kinase Hck, leading to its activation. This assay measures the ability of compounds to inhibit this Nef-dependent activation.

Materials:

-

Recombinant, purified inactive Hck protein

-

Recombinant, purified HIV-1 Nef protein

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

A suitable peptide substrate for Hck (e.g., Tyr2 peptide)

-

A detection system to measure peptide phosphorylation (e.g., FRET-based Z'-lyte assay)

-

Test compounds dissolved in DMSO

Protocol:

-

Assay Optimization: Determine the optimal concentrations of Hck and ATP to achieve a basal level of substrate phosphorylation (typically 20-30% of maximum) in the absence of Nef.

-

Compound Pre-incubation: In a 384-well plate, add the test compounds at various concentrations.

-

Nef-Hck Complex Formation: Add recombinant Hck and a molar excess of recombinant Nef (e.g., 5- to 10-fold) to the wells containing the test compounds. Incubate at room temperature for a defined period (e.g., 5 minutes) to allow for complex formation and kinase activation.

-

Kinase Reaction Initiation: Initiate the kinase reaction by adding the ATP and peptide substrate mixture.

-

Incubation: Incubate the reaction at room temperature for a predetermined time, optimized in the initial setup.

-

Detection: Stop the reaction and measure the level of substrate phosphorylation using the chosen detection system.

-

Data Analysis: Calculate the percent inhibition of Nef-dependent Hck activation for each compound concentration and determine the IC₅₀ value.

Cell-Based Assay for Nef-Mediated MHC-I Downregulation

This assay assesses the ability of inhibitors to restore MHC-I surface expression in the presence of Nef.

Principle: Nef redirects MHC-I from the cell surface to the trans-Golgi network (TGN) and lysosomes for degradation, thereby reducing its surface expression. This assay typically uses flow cytometry to quantify surface MHC-I levels.

Materials:

-

A suitable human cell line (e.g., HeLa cells stably expressing HLA-A2, or CEM T-cells).

-

An expression vector for Nef, often co-expressing a fluorescent reporter like GFP to identify transfected cells (e.g., pIRES2-EGFP-Nef).

-

Transfection reagent.

-

Fluorescently labeled antibody against a specific MHC-I allotype (e.g., anti-HLA-A2-PE).

-

Flow cytometer.

-

Test compounds.

Protocol:

-

Cell Seeding: Seed the cells in a multi-well plate.

-

Transfection: Transfect the cells with the Nef-GFP expression vector.

-

Compound Treatment: After a suitable post-transfection period (e.g., 24 hours), treat the cells with various concentrations of the test compounds.

-

Incubation: Incubate the cells for a further 24-48 hours. For some cell lines like HeLa, incubation at a lower temperature (e.g., 26°C) can enhance Nef-mediated MHC-I downregulation.

-

Antibody Staining: Harvest the cells and stain them with the fluorescently labeled anti-MHC-I antibody.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Gate on the GFP-positive (Nef-expressing) cell population and measure the mean fluorescence intensity (MFI) of the MHC-I staining.

-

Data Analysis: Compare the MHC-I MFI of compound-treated cells to that of untreated, Nef-expressing cells to determine the extent of MHC-I surface expression rescue.

Nef-Dependent HIV-1 Infectivity Assay using TZM-bl Reporter Cells

This assay measures the impact of inhibitors on the infectivity of HIV-1 virions produced from cells expressing Nef.

Principle: The TZM-bl cell line is a HeLa-derived cell line that expresses CD4, CCR5, and CXCR4, and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR. Viral entry and Tat expression lead to the production of luciferase, which can be quantified.

Materials:

-

TZM-bl cells.

-

HIV-1 viral stocks (wild-type and Nef-deleted).

-

96-well culture plates.

-

Luciferase assay reagent.

-

Luminometer.

-

Test compounds.

Protocol:

-

Virus Production: Generate wild-type and Nef-deleted HIV-1 stocks by transfecting a producer cell line (e.g., HEK293T) with the respective proviral DNA.

-

TZM-bl Cell Seeding: Seed TZM-bl cells in a 96-well plate.

-

Infection and Treatment: Pre-incubate the viral stocks with various concentrations of the test compounds before adding them to the TZM-bl cells. DEAE-Dextran can be added to the medium to enhance infectivity.

-

Incubation: Incubate the infected cells for 48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase readings (Relative Light Units, RLU) to the amount of virus used (e.g., by p24 ELISA of the viral stock). Calculate the percent inhibition of infectivity for each compound concentration and determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) for Nef-Inhibitor Binding Kinetics

SPR is a powerful technique to directly measure the binding affinity and kinetics of small molecules to a target protein.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) flows over an immobilized ligand (Nef protein), providing real-time data on association and dissociation rates.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Recombinant, purified HIV-1 Nef protein.

-

Immobilization buffers and reagents (e.g., for amine coupling).

-

Running buffer (e.g., HBS-EP).

-

Test compounds at various concentrations.

Protocol:

-

Nef Immobilization: Covalently immobilize the purified Nef protein onto the sensor chip surface using a standard coupling chemistry like amine coupling.

-

Compound Injection: Inject a series of concentrations of the test compound over the Nef-immobilized surface at a constant flow rate.

-

Association and Dissociation Monitoring: Monitor the binding (association) of the compound to Nef in real-time, followed by a buffer-only flow to monitor the dissociation.

-

Regeneration: If necessary, inject a regeneration solution to remove the bound compound and prepare the surface for the next injection.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Bimolecular Fluorescence Complementation (BiFC) Assay for Nef Dimerization

This cell-based assay allows for the direct visualization and quantification of Nef dimerization, a process important for many of its functions.

Principle: Nef is fused to two non-fluorescent, complementary fragments of a fluorescent protein (e.g., YFP). When these fusion proteins are co-expressed and Nef dimerizes, the fluorescent protein fragments are brought into proximity, allowing them to refold and reconstitute a functional fluorophore.

Materials:

-

Expression vectors encoding Nef fused to the N- and C-terminal fragments of YFP. A single vector containing both fusion constructs separated by a 2A self-cleaving peptide can improve co-expression.

-

A suitable cell line for transfection (e.g., HEK293T).

-

Transfection reagent.

-

Fluorescence microscope or a high-content imaging system.

-

Test compounds.

Protocol:

-

Cell Seeding and Transfection: Seed cells and transfect them with the Nef-BiFC expression vector(s).

-

Compound Treatment: After transfection, treat the cells with the test compounds.

-

Incubation: Incubate the cells to allow for protein expression, dimerization, and fluorophore maturation (typically 24-48 hours).

-

Imaging and Quantification: Acquire images of the cells using a fluorescence microscope. Quantify the BiFC signal (e.g., fluorescence intensity per cell). Co-expression of a separate fluorescent reporter (e.g., mRFP) can be used for normalization.

-

Data Analysis: Compare the BiFC signal in compound-treated cells to that of untreated cells to determine the inhibition of Nef dimerization.

HIV-1 Nef Signaling Pathways and Experimental Workflows

The diverse functions of HIV-1 Nef are mediated through its complex interactions with a multitude of host cell proteins, leading to the dysregulation of several key signaling and trafficking pathways. Understanding these pathways is crucial for the rational design of Nef inhibitors. The following diagrams, rendered in Graphviz DOT language, illustrate some of the most critical Nef-mediated processes and the workflows of assays used to study them.

Figure 1: Nef-Mediated MHC-I Downregulation Pathway. This diagram illustrates how HIV-1 Nef intercepts MHC-I molecules in the trans-Golgi Network, recruits the AP-1 adaptor protein and clathrin, and diverts MHC-I to the lysosome for degradation, preventing its transport to the plasma membrane.

Figure 2: Nef-Mediated CD4 Downregulation Pathway. This diagram depicts how Nef at the plasma membrane acts as a bridge between the cytoplasmic tail of CD4 and the AP-2 adaptor protein complex, accelerating clathrin-mediated endocytosis and subsequent lysosomal degradation of CD4.

Figure 3: Mechanism of Nef-Dependent Hck Activation. This diagram shows that HIV-1 Nef binds to the SH3 domain of inactive Hck, displacing it from its autoinhibitory interaction with the kinase domain linker. This induces a conformational change that results in Hck activation and downstream signaling.

References

Structure-activity relationship of HIV-1 Nef inhibitors

A Technical Guide to the Structure-Activity Relationship of HIV-1 Nef Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) Nef protein is a critical accessory factor for viral pathogenesis and represents a promising, yet challenging, target for novel antiretroviral therapies.[1][2][3] Unlike conventional antiretroviral drugs that target viral enzymes, Nef inhibitors aim to disrupt the protein's interactions with host cellular machinery, thereby suppressing viral replication and restoring immune function.[4][5] Nef is a small, myristoylated protein that lacks intrinsic enzymatic activity but functions as a molecular adapter, hijacking host cell signaling and trafficking pathways to enhance viral infectivity, downregulate immune receptors like CD4 and MHC-I, and promote immune evasion. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of small molecule inhibitors of HIV-1 Nef, offering a comprehensive resource for researchers in the field.

HIV-1 Nef: A Multifunctional Virulence Factor

Nef's pathogenic functions are mediated through a complex network of interactions with host cell proteins. Key interactions include:

-

Src-Family and Tec-Family Kinases: Nef binds to the SH3 domains of Src-family kinases (SFKs) such as Hck and Lyn, and Tec-family kinases like Itk and Btk, leading to their constitutive activation. This aberrant signaling promotes viral replication and infectivity. The interaction is critically dependent on a conserved polyproline (PxxP) motif within Nef.

-

Endocytic Machinery: Nef hijacks the cellular trafficking machinery, including adaptor protein complexes AP-1 and AP-2, to downregulate cell surface receptors. This leads to the removal of CD4 from the infected cell surface, preventing superinfection and enhancing virion release, and the downregulation of MHC-I, allowing infected cells to evade cytotoxic T lymphocyte (CTL) responses.

Classes of HIV-1 Nef Inhibitors and Structure-Activity Relationships

Several distinct chemical scaffolds have been identified as inhibitors of HIV-1 Nef function. The development of these compounds has been largely driven by high-throughput screening campaigns, often utilizing assays that measure the reversal of Nef's effects or its interaction with binding partners.

Hydroxypyrazole Derivatives

The diphenylpyrazolodiazene compound, B9 , was one of the first potent and specific small molecule inhibitors of Nef to be identified through a high-throughput screen for inhibitors of Nef-dependent Hck activation. Subsequent medicinal chemistry efforts have focused on optimizing this scaffold, leading to analogs with significantly improved potency and pharmacological properties.

Structure-Activity Relationship:

-

Core Scaffold: The hydroxypyrazole core is essential for direct binding to Nef and antiretroviral activity.

-

Substituents:

-

Replacement of the diazene linkage in B9 with more stable functionalities has yielded analogs with improved properties.

-

Introduction of a benzimidazole group in place of the thioamide in B9 significantly enhances binding affinity to Nef.

-

Analogs with extended ring structures at the 'A-position' of the hydroxypyrazole core show diminished binding, suggesting a pocket of limited size in the Nef protein.

-

Quantitative Data for Hydroxypyrazole Derivatives:

| Compound | Nef Binding Affinity (KD) | HIV-1 Replication Inhibition (IC50) | Reference(s) |

| B9 | ~80 nM | Triple-digit nM range | |

| FC-7097 | Not reported | Not reported | |

| FC-7976 | 0.1 nM | 0.7 µM (in PBMCs) | |

| FC-8052 | ~10 pM | Sub-nanomolar range (in PBMCs) | |

| DLC27 | ~1.0 µM (NMR) | Not reported |

Diphenylfuranopyrimidine (DFP) Derivatives

This class of compounds was also identified through a screen for inhibitors of Nef-dependent Hck activation. Unlike the hydroxypyrazoles that bind directly to Nef, DFPs are thought to act as kinase inhibitors that preferentially target the Nef-Hck complex.

Structure-Activity Relationship:

-

The 4-amino-diphenylfuranopyrimidine scaffold is the core structure for this class of inhibitors.

-

These compounds exhibit preferential inhibition of Hck in the presence of Nef, suggesting that Nef binding to the Hck SH3 domain allosterically modulates the kinase domain's active site to favor inhibitor binding.

Quantitative Data for DFP Derivatives:

| Compound Class | Nef-Hck Inhibition | HIV-1 Replication Inhibition (IC50) | Reference(s) |

| DFP Analogs | Preferential inhibition of Nef-Hck complex | Low micromolar range |

Other Reported Nef Inhibitors

A variety of other small molecules have been reported to inhibit Nef function, often identified through screens for the reversal of MHC-I downregulation.

Quantitative Data for Miscellaneous Nef Inhibitors:

| Compound | Mechanism of Action | Activity | Reference(s) |

| 2c-like inhibitors | Interfere with Nef-assembled SFK-ZAP-70/Syk-PI3K complex | Represses HIV-1-induced MHC-I downregulation | |

| Lovastatin | Targets Nef-AP-1 complex formation | Inhibits Nef-mediated MHC-I downregulation | |

| 5-(N,N-Hexamethylene)amiloride | Inhibits Nef-mediated CD4 downregulation | Not specified |

Experimental Protocols

Nef-Dependent Hck Activation Assay

This in vitro kinase assay is a primary tool for high-throughput screening of Nef inhibitors.

Methodology:

-

Protein Purification: Recombinant, purified inactive Hck and HIV-1 Nef are required.

-

Assay Setup: The assay is typically performed in a 384- or 1536-well plate format.

-

Reaction Mixture: Purified Hck is incubated with Nef in a kinase buffer containing ATP and a suitable peptide substrate. The activation of Hck by Nef is dependent on their direct interaction.

-

Inhibitor Addition: Test compounds are added to the reaction mixture.

-

Detection: Kinase activity is measured by quantifying the phosphorylation of the substrate, often using a fluorescence resonance energy transfer (FRET)-based method.

-

Counter-Screen: To identify Nef-specific inhibitors, active compounds are counter-screened against Hck alone to exclude direct Hck inhibitors.

Single-Round Infectivity Assay (TZM-bl Reporter Assay)

This cell-based assay is widely used to determine the antiretroviral activity of Nef inhibitors.

Methodology:

-

Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CXCR4, and CCR5, and contain an integrated HIV-1 LTR-luciferase reporter cassette, are used.

-

Virus Production: Env-pseudotyped viruses are produced by co-transfecting 293T cells with an Env-deficient HIV-1 backbone plasmid (with or without a functional nef gene) and a plasmid expressing an HIV-1 envelope glycoprotein.

-

Infection: TZM-bl cells are seeded in 96-well plates and infected with a standardized amount of pseudovirus in the presence of serial dilutions of the test compound. DEAE-dextran is often added to enhance infectivity.

-

Incubation: The infected cells are incubated for 48 hours to allow for a single round of infection and expression of the luciferase reporter gene.

-

Detection: Luciferase activity is measured using a luminometer after lysing the cells. The reduction in luciferase signal in the presence of the inhibitor compared to the no-drug control is used to calculate the IC50 value.

Flow Cytometry Assay for MHC-I Downregulation

This assay measures the ability of Nef inhibitors to restore cell surface MHC-I levels in the presence of Nef.

Methodology:

-

Cell Transfection/Infection: A suitable cell line (e.g., CEM T cells or HEK293T) is transfected with a plasmid co-expressing Nef and a fluorescent reporter (e.g., GFP) or infected with HIV-1.

-

Inhibitor Treatment: The cells are treated with the test compound at various concentrations.

-

Antibody Staining: After a suitable incubation period (e.g., 24-48 hours), the cells are stained with a fluorescently labeled antibody specific for an MHC-I allele (e.g., HLA-A2).

-

Flow Cytometry Analysis: The cells are analyzed by flow cytometry. The fluorescence intensity of the MHC-I staining is measured on the cells expressing the reporter (Nef-positive) and compared to control cells (Nef-negative) or cells treated with a vehicle control.

-

Quantification: The rescue of MHC-I expression is quantified by the increase in mean fluorescence intensity (MFI) in the presence of the inhibitor.

Signaling Pathways and Experimental Workflows

Nef-Mediated Hck Activation and Inhibition

Caption: Nef-mediated activation of Hck and points of inhibition.

Nef-Mediated MHC-I Downregulation and Rescue

References

Technical Guide: Inhibition of Nef-Mediated MHC-I Downregulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Human Immunodeficiency Virus (HIV-1) Nef protein is a critical virulence factor that facilitates immune evasion by downregulating Major Histocompatibility Complex Class I (MHC-I) molecules from the surface of infected cells. This process prevents the presentation of viral antigens to cytotoxic T lymphocytes (CTLs), thereby allowing the virus to persist. This technical guide provides an in-depth overview of the mechanisms underlying Nef-mediated MHC-I downregulation and explores strategies for its inhibition. We present quantitative data on the efficacy of known inhibitors, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and workflows to aid researchers in the development of novel anti-HIV-1 therapeutics that can overcome this immune escape mechanism.

The Mechanism of Nef-Mediated MHC-I Downregulation

HIV-1 Nef employs a sophisticated, two-pronged approach to clear MHC-I molecules from the cell surface, broadly categorized as the "signaling mode" and the "stoichiometric mode". These pathways ensure both the rapid removal of existing surface MHC-I and the prevention of new MHC-I molecules from reaching the cell surface.

-

Signaling Mode: This rapid process, occurring within the first 48 hours of infection, targets mature MHC-I molecules already present on the plasma membrane.[1] Nef, localized to the Golgi region, orchestrates the assembly of a multi-kinase complex involving a Src family kinase (SFK), ZAP-70/Syk, and PI3K.[1][2] This signaling cascade triggers the internalization of MHC-I from the cell surface. Key domains on Nef, including the N-terminal acidic cluster (EEEE65) and the polyproline (PxxP)75 motif, are crucial for these interactions.[3] The internalized MHC-I is then sequestered within the trans-Golgi network (TGN).[3]

-

Stoichiometric Mode: This mechanism becomes prominent after three days of infection and targets newly synthesized MHC-I molecules. Nef physically links the cytoplasmic tail of MHC-I to the clathrin adaptor protein complex 1 (AP-1). This interaction, which is independent of the dileucine motif in Nef, reroutes MHC-I from the TGN to endosomal and lysosomal compartments for degradation, thus preventing its transport to the cell surface. While initially thought to be critical, the phosphofurin acidic cluster sorting protein 1 (PACS-1) has been shown to be dispensable for this process in some cellular contexts.

Signaling Pathway of Nef-Mediated MHC-I Downregulation

Caption: Nef signaling pathways leading to MHC-I downregulation.

Inhibitors of Nef-Mediated MHC-I Downregulation

Several small molecules have been identified that can counteract Nef's ability to downregulate MHC-I. These inhibitors typically target the protein-protein interactions essential for Nef's function.

Lovastatin

Lovastatin, an FDA-approved statin drug, has been identified as a potent inhibitor of Nef-mediated MHC-I downregulation. It functions by directly binding to Nef and disrupting the formation of the Nef-AP-1 complex. This inhibition restores MHC-I to the cell surface, potentially enhancing the ability of CTLs to recognize and eliminate HIV-1 infected cells.

'2c' (UCS15A derivative)

'2c' is a small molecule inhibitor derived from the natural product UCS15A. It has been shown to disrupt the interaction between Nef and Src-family kinases (SFKs), thereby blocking the assembly of the multi-kinase complex required for the "signaling mode" of MHC-I downregulation. Treatment with 2c has been demonstrated to repress HIV-1-mediated MHC-I downregulation in primary CD4+ T-cells. While effective in experimental settings, '2c' requires micromolar concentrations for its activity, and further optimization is needed for clinical development.

Other Investigational Inhibitors

A number of other small molecules are under investigation for their ability to inhibit Nef function. These include diphenylpyrazolodiazene (DPD) derivatives and isothiazolone-based compounds. These compounds have shown promise in blocking Nef-dependent enhancement of viral replication and restoring MHC-I surface expression.

Quantitative Data on Inhibitor Potency

The following table summarizes the available quantitative data for inhibitors of Nef-mediated MHC-I downregulation. This data is essential for comparing the efficacy of different compounds and for guiding further drug development efforts.

| Inhibitor | Target | Assay | Cell Type | Potency (IC50) | Reference |

| Lovastatin | Nef-AP-1 Interaction | Flow Cytometry | HEK293T | 3.788 µM | |

| SRI-35789 | Nef-Hck Interaction | HIV-1 Replication | Primary Macrophages | 4.0 µM | |

| SRI-35789 | Nef-dependent Infectivity | TZM-bl reporter cells | - | 1.1 µM | |

| B9 (DPD derivative) | Nef-Hck Interaction | In vitro kinase assay | - | ~10 µM | |

| FC-7976 | Nef Binding (SPR) | - | - | KD ~0.1 nM | |

| FC-7976 | HIV-1 Replication | Donor PBMCs | 0.7 µM |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for studying the inhibition of Nef-mediated MHC-I downregulation. Below are methodologies for two key assays.

Flow Cytometry Analysis of MHC-I Surface Expression

This protocol allows for the quantification of MHC-I levels on the surface of cells, providing a direct measure of Nef's activity and the efficacy of inhibitors.

Materials:

-

Cell line (e.g., CEM T cells, HEK293T cells)

-

Plasmids encoding Nef (e.g., pcDNA3.1-Nef-IRES-GFP) and control vectors

-

Transfection reagent

-

Inhibitor compound and vehicle control (e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

FACS Buffer (PBS with 2% Fetal Bovine Serum)

-

Primary antibody: Anti-HLA-A2, BB7.2 clone (or other relevant MHC-I antibody) conjugated to a fluorophore (e.g., PE or APC)

-

Flow cytometer

Procedure:

-

Cell Culture and Transfection:

-

Plate cells at an appropriate density for transfection.

-

Transfect cells with Nef-expressing or control plasmids using a suitable transfection reagent according to the manufacturer's protocol. The use of a co-expressed fluorescent protein (e.g., GFP) allows for the identification of transfected cells.

-

-

Inhibitor Treatment:

-

12-24 hours post-transfection, treat the cells with the inhibitor compound at various concentrations or with a vehicle control.

-

-

Cell Harvesting and Staining:

-

48 hours post-transfection, harvest the cells by gentle scraping or trypsinization.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in FACS buffer.

-

Add the fluorophore-conjugated anti-MHC-I antibody at the manufacturer's recommended concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing and Acquisition:

-

Wash the cells twice with cold FACS buffer to remove unbound antibody.

-

Resuspend the cells in FACS buffer for analysis.

-

Acquire data on a flow cytometer, collecting events for both the fluorescent protein (e.g., GFP) and the MHC-I antibody fluorophore.

-

-

Data Analysis:

-

Gate on the transfected (e.g., GFP-positive) cell population.

-

Determine the Mean Fluorescence Intensity (MFI) of MHC-I staining within the transfected and non-transfected populations.

-

Calculate the percentage of MHC-I downregulation or the fold-change in MFI in the presence and absence of the inhibitor.

-

Experimental Workflow for Flow Cytometry

Caption: Workflow for assessing MHC-I downregulation by flow cytometry.

Co-Immunoprecipitation (Co-IP) of Nef and Host Proteins

This protocol is used to investigate the physical interaction between Nef and its binding partners, such as AP-1, which is crucial for the stoichiometric mode of MHC-I downregulation.

Materials:

-

Cells expressing HA-tagged Nef or control cells

-

Lysis Buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl, 0.5% NP-40, 1% Triton X-100, with protease inhibitors)

-

Anti-HA agarose beads or Protein A/G beads and anti-HA antibody

-

Wash Buffer (e.g., STN buffer: 10 mM Tris–HCl pH 7.5, 0.25% NP-40, 50 mM NaCl)

-

SDS-PAGE sample buffer

-

Primary antibodies for Western blotting (e.g., anti-Nef, anti-AP-1 µ1 subunit)

-

Secondary HRP-conjugated antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with cold PBS.

-

Lyse the cells in ice-cold Lysis Buffer for 30 minutes on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Incubate the cleared lysate with anti-HA agarose beads (or with anti-HA antibody followed by Protein A/G beads) for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation.

-

Wash the beads 3-4 times with cold Wash Buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against Nef and the suspected interacting protein (e.g., AP-1).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

Logical Relationship for Co-Immunoprecipitation

Caption: Logical flow of a co-immunoprecipitation experiment.

Conclusion and Future Directions

The inhibition of Nef-mediated MHC-I downregulation represents a promising therapeutic strategy to enhance the immune clearance of HIV-1 infected cells. The identification of small molecules like Lovastatin that can disrupt this process provides a strong foundation for the development of novel host-directed therapies. Future research should focus on:

-

High-throughput screening to identify more potent and specific inhibitors of the Nef-MHC-I-AP-1 complex and the Nef-SFK interaction.

-

Structure-based drug design to optimize the efficacy and pharmacokinetic properties of existing lead compounds.

-

In vivo studies in relevant animal models to evaluate the therapeutic potential of these inhibitors in restoring anti-HIV-1 immunity and reducing viral reservoirs.

By targeting this key immune evasion mechanism, it may be possible to develop new treatments that work in concert with existing antiretroviral therapies to achieve a functional cure for HIV-1.

References

A Technical Guide to Screening for Inhibitors of HIV-1 Nef Protein-Protein Interactions

Authored for Researchers, Scientists, and Drug Development Professionals

The Human Immunodeficiency Virus type 1 (HIV-1) Nef accessory protein is a critical virulence factor that orchestrates viral pathogenesis by manipulating host cell signaling and trafficking pathways. Lacking intrinsic enzymatic activity, Nef functions as a molecular adapter, forging numerous protein-protein interactions (PPIs) to hijack cellular machinery. These interactions are essential for enhancing viral replication, downregulating immune receptors like CD4 and MHC-I to facilitate immune evasion, and ultimately promoting disease progression. Consequently, the disruption of these Nef-centric PPIs represents a promising, yet challenging, therapeutic avenue for the development of novel antiretroviral agents.

This technical guide provides an in-depth overview of the core methodologies employed to screen for small-molecule inhibitors of Nef PPIs. It details the experimental protocols for key assays, presents quantitative data from successful screening campaigns, and visualizes the underlying molecular pathways and experimental workflows.

Key Nef Protein-Protein Interactions as Therapeutic Targets

Nef's functionality is defined by its interactome. Two of the most extensively studied and targeted interaction hubs are its binding to host cell kinases and components of the endocytic trafficking machinery.

-

Nef and Src-Family Kinases (SFKs): Nef directly binds to the SH3 domain of specific Src-family kinases, particularly Hck and Lyn.[1][2][3] This interaction allosterically activates the kinase, hijacking its signaling output to promote viral infectivity and MHC-I downregulation.[2][4] The Nef-Hck interaction is a well-validated target for inhibitor screening.

-

Nef and the AP-2 Adaptor Complex: Nef downregulates the primary HIV-1 receptor, CD4, by acting as a connector to the clathrin adaptor protein complex 2 (AP-2). Nef, CD4, and AP-2 form a tripartite complex that accelerates the clathrin-mediated endocytosis of CD4, targeting it for lysosomal degradation. This prevents superinfection and promotes virion release.

High-Throughput Screening (HTS) for Nef PPI Inhibitors

Identifying inhibitors of Nef PPIs necessitates robust and scalable screening assays. Both biochemical and cell-based platforms have been successfully developed and implemented.

A General Workflow for High-Throughput Screening

A typical HTS campaign follows a multi-step process designed to efficiently identify and validate potent and specific inhibitors from large compound libraries.

Kinase-Coupled FRET Assay for Nef-Hck Interaction

One of the most successful HTS approaches for Nef inhibitors utilizes a biochemical assay that couples Nef's interaction with Hck to the latter's kinase activity. Nef binding activates Hck, which then phosphorylates a peptide substrate, a process that can be monitored using Förster Resonance Energy Transfer (FRET).

Signaling Pathway: Nef-Dependent Hck Activation

Nef binds to the SH3 domain of inactive Hck, causing a conformational change that displaces the regulatory SH3-linker interaction. This allosterically activates the Hck kinase domain, enabling it to phosphorylate downstream substrates.

Experimental Protocol: FRET-Based Nef-Hck Assay

This protocol is adapted from high-throughput screens using the Z'-Lyte™ FRET-based kinase assay platform.

-

Reagent Preparation :

-

Assay Buffer : 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Proteins : Prepare a pre-formed complex of recombinant, downregulated Hck kinase and recombinant HIV-1 Nef protein in assay buffer. A 1:10 or 1:20 molar ratio of Hck to Nef is often used to ensure saturation.

-

Substrate : Prepare a solution of Tyr-2 FRET-peptide substrate (from Z'-Lyte™ kit) at 2 µM in assay buffer.

-

ATP Solution : Prepare ATP at a final concentration of 50 µM in assay buffer.

-

Test Compounds : Serially dilute library compounds in DMSO, then further dilute in assay buffer to a final screening concentration (e.g., 10 µM) with a final DMSO concentration ≤1%.

-

-

Assay Procedure (384-well plate format) :

-

Dispense test compounds into the wells of a 384-well plate (e.g., 1 µL of 10x compound solution).

-

Add the pre-formed Nef-Hck complex (e.g., 10 ng Hck per well) and the FRET-peptide substrate.

-

Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 10 µL.

-

Incubate the plate at room temperature for 35-60 minutes.

-

Add the Z'-Lyte™ Development Reagent, which contains a protease that specifically cleaves the unphosphorylated peptide, disrupting FRET.

-

Incubate for an additional 60 minutes at room temperature.

-

Add the Stop Reagent.

-

-

Data Acquisition and Analysis :

-

Read the plate on a fluorescence plate reader, measuring the emission from both the coumarin donor (cleavage signal) and the fluorescein acceptor (FRET signal).

-

Calculate the emission ratio (FRET/Cleavage). A low ratio indicates high kinase activity (peptide is phosphorylated and protected from cleavage), while a high ratio indicates inhibition.

-

Inhibitor activity is calculated as the percentage of inhibition relative to DMSO-only controls. Confirmed hits are further analyzed to determine their IC₅₀ values.

-

Quantitative Data: Inhibitors of Nef-Hck Interaction

| Compound Class | Compound Name | IC₅₀ (Nef-Hck) | Notes |

| Diphenylfuropyrimidine | DFP-4AP | ~4 µM | Preferentially inhibits Hck in the presence of Nef. |

| Diphenylpyrazolodiazene | B9 | ~0.1-0.3 µM | Binds directly to Nef with a KD of ~80 nM. |

| Hydroxypyrazole | FC-8052 | Sub-nanomolar | Binds directly to Nef with a KD of ~10 pM. |

| Isothiazolone Scaffold | SRI-35789 | 1.1 µM (infectivity) | Identified from a screen of >730,000 compounds. |

Cell-Based Assays for Nef Function

Cell-based assays offer the advantage of screening for inhibitors in a more physiologically relevant context, accounting for cell permeability, metabolism, and off-target effects.

A. Yeast-Based Growth Reversion Assay

This clever phenotypic screen leverages the observation that active Src-family kinases, including Hck, are toxic and cause growth arrest in Saccharomyces cerevisiae. When Nef and Hck are co-expressed, the yeast stops growing. Small molecules that inhibit the Nef-Hck interaction will rescue cell growth.

Experimental Protocol: Yeast-Based Nef-Hck Screen

This protocol is based on the system developed by Trible et al.

-

Yeast Strain and Plasmids :

-

Use a suitable S. cerevisiae strain.

-

Clone Hck into a galactose-inducible expression vector (e.g., pYES2).

-

Clone HIV-1 Nef into a compatible, constitutively expressed vector (e.g., pRS425).

-

Co-transform the yeast with both plasmids.

-

-

Screening Procedure :

-

Grow the co-transformed yeast in liquid media lacking galactose (non-inducing conditions).

-

Dilute the culture and plate into 96-well or 384-well plates containing library compounds at the desired final concentration.

-

Add galactose to the media to induce Hck expression, which, in the presence of Nef, will lead to growth arrest.

-

Incubate the plates at 30°C for 18-24 hours.

-

Measure cell growth by monitoring the optical density at 600 nm (OD₆₀₀).

-

-

Data Analysis :

-

Wells containing compounds that inhibit the Nef-Hck interaction will show an increase in OD₆₀₀ compared to control wells (DMSO only).

-

"Hits" are identified as compounds that restore growth to a certain threshold. These are then subjected to secondary validation and dose-response analysis.

-

Quantitative Data: Inhibitors from Yeast-Based Screen

| Compound Class | Compound Name | Activity | Notes |

| Quinoxaline Benzenesulfonamide | DQBS | Potent inhibitor of HIV-1 replication and MHC-I downregulation. | Identified from a screen of small heterocyclic compounds. Binds directly to Nef. |

B. Bimolecular Fluorescence Complementation (BiFC) Assay

The BiFC assay is used to directly visualize protein dimerization in living cells. For Nef, which is known to form homodimers, this assay can be adapted for HTS to find compounds that disrupt dimerization.

Experimental Protocol: Nef Dimerization BiFC Assay

This protocol is adapted from the automated assay described by Smith et al.

-

Plasmid Construction :

-

Fuse Nef to the N-terminal non-fluorescent fragment of a fluorescent protein (e.g., YFP-N).

-

Fuse a second Nef molecule to the C-terminal fragment (e.g., YFP-C).

-

To ensure co-expression, both fusion constructs can be cloned into a single vector, separated by a self-cleaving 2A peptide sequence. A monomeric red fluorescent protein (mRFP) can also be included on the same vector as a transfection control and for normalization.

-

-

Cell Culture and Transfection :

-

Plate suitable mammalian cells (e.g., HEK293T) in 384-well imaging plates.

-

Transfect the cells with the BiFC plasmid vector.

-

After transfection, add library compounds to the wells.

-

-

Imaging and Analysis :

-

Incubate cells for 24-48 hours to allow for protein expression, dimerization, and fluorophore maturation.

-

Use an automated high-content imaging system to capture images in both the YFP (BiFC signal) and RFP (transfection control) channels.

-

Analyze the images using appropriate software. First, identify transfected cells based on the RFP signal.

-

Within the RFP-positive population, quantify the intensity of the YFP signal.

-

The ratio of YFP to RFP fluorescence is calculated for each well. A decrease in this ratio indicates that the test compound is inhibiting Nef dimerization.

-

Assay quality is monitored using Z-factor calculations, with values between 0.6-0.7 being excellent for HTS.

-

Biophysical Assays for Direct Binding

While functional assays are crucial, biophysical methods like Surface Plasmon Resonance (SPR) are often used in secondary screens to confirm that a hit compound directly binds to the target protein and to determine its binding affinity (KD).

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation : Covalently immobilize high-purity recombinant Nef protein onto a sensor chip surface (e.g., a CM5 chip).

-

Binding Analysis :

-

Flow a series of concentrations of the inhibitor compound (the analyte) over the chip surface.

-

A reference flow cell (without Nef) is used to subtract non-specific binding.

-

The instrument detects changes in the refractive index at the surface as the compound binds to and dissociates from the immobilized Nef, generating a sensorgram.

-

-

Data Analysis :

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/kₐ).

-

Quantitative Data: Direct Binding Affinities

| Compound | Target | KD | Method |

| B9 | Nef | ~80 nM | SPR |

| FC-8052 | Nef | ~10 pM | SPR |

Nef-Mediated Trafficking Pathways

Inhibitor screens can also target Nef's role in hijacking cellular trafficking pathways, such as the downregulation of CD4.

Signaling Pathway: Nef-Mediated CD4 Downregulation

Nef acts as a bridge, linking the cytoplasmic tail of CD4 to the α-σ2 hemicomplex of the AP-2 adaptor protein. This ternary complex is recognized by the clathrin machinery, leading to the rapid endocytosis and subsequent lysosomal degradation of CD4.

Conclusion

The development of inhibitors targeting HIV-1 Nef protein-protein interactions is a viable and actively pursued strategy for novel antiretroviral therapy. The success of this approach hinges on the design and implementation of robust, sensitive, and high-throughput screening assays. This guide has detailed the core methodologies—from biochemical FRET assays and innovative cell-based screens to biophysical binding validation—that have proven effective in identifying potent Nef inhibitors. The protocols, data, and pathway visualizations provided herein serve as a technical resource for researchers dedicated to targeting this critical HIV-1 virulence factor. Future efforts will likely focus on refining these screening platforms and advancing the identified lead compounds through medicinal chemistry optimization to develop clinically effective Nef antagonists.

References

- 1. HIV-1 Nef Selectively Activates Src Family Kinases Hck, Lyn, and c-Src through Direct SH3 Domain Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 Nef interaction influences the ATP-binding site of the Src-family kinase, Hck - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 Nef selectively activates Src family kinases Hck, Lyn, and c-Src through direct SH3 domain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

Small Molecule Inhibitors of HIV-1 Nef: A Technical Guide to Thwarting Viral Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Human Immunodeficiency Virus-1 (HIV-1) Nef protein is a critical virulence factor that orchestrates a multifaceted strategy to promote viral replication and evade the host immune system. Lacking any intrinsic enzymatic activity, Nef functions as a molecular scaffold, hijacking host cell signaling and trafficking pathways through a complex network of protein-protein interactions.[1][2] This central role in pathogenesis makes Nef an attractive, albeit challenging, target for antiretroviral therapy.[3][4] This technical guide provides an in-depth overview of the current landscape of small molecule inhibitors targeting HIV-1 Nef function. It details the molecular mechanisms of Nef, the signaling pathways it manipulates, and the innovative strategies employed to identify and validate inhibitory compounds. Furthermore, this guide presents a compilation of quantitative data for key inhibitors and detailed protocols for essential experimental assays, serving as a comprehensive resource for researchers dedicated to the development of novel anti-HIV therapeutics.

The Role of HIV-1 Nef in Viral Pathogenesis

HIV-1 Nef is a 27-35 kDa myristoylated protein expressed early in the viral life cycle.[5] It is crucial for high viral loads and the progression to Acquired Immunodeficiency Syndrome (AIDS). Patients infected with Nef-defective HIV-1 strains exhibit significantly delayed disease progression. Nef's pathogenic functions are diverse and include:

-

Immune Evasion: Nef downregulates cell surface expression of MHC-I and CD4 molecules. The downregulation of MHC-I allows infected cells to escape recognition and elimination by cytotoxic T lymphocytes (CTLs), while the removal of CD4 from the cell surface prevents superinfection and may enhance viral particle release.

-

Enhancement of Viral Infectivity: Nef enhances the intrinsic infectivity of progeny virions, a crucial aspect of its role in promoting viral spread.

-

Modulation of T-cell Signaling: Nef manipulates T-cell activation pathways to create a cellular environment more conducive to viral replication. It can lower the threshold for T-cell activation, ensuring a persistent state of infection.

Signaling Pathways Hijacked by HIV-1 Nef

Nef's lack of enzymatic activity necessitates its interaction with a multitude of host cell proteins to exert its functions. These interactions lead to the subversion of several key signaling and trafficking pathways.

MHC-I Downregulation Pathway